6-Fluorospiro[3.3]heptan-2-amine
Description
Overview of Conformationally Restricted Systems in Molecular Design
In the intricate dance of molecular recognition, the shape and flexibility of a molecule are paramount. Conformationally restricted systems are molecules in which the number of accessible spatial arrangements, or conformations, is deliberately limited. This strategy is a powerful tool in medicinal chemistry and chemical biology. By reducing the conformational flexibility of a molecule, chemists can pre-organize it into a shape that is complementary to its biological target, such as a protein or enzyme. This can lead to a more favorable binding entropy, potentially increasing the potency and selectivity of a drug candidate. The introduction of specific structural constraints helps to favor the adoption of a bioactive conformation, thereby enhancing molecular recognition by the target receptor. sigmaaldrich.com
The Unique Architectural Features of the Spiro[3.3]heptane Scaffold
The spiro[3.3]heptane scaffold is a prime example of a conformationally restricted system. This unique three-dimensional structure consists of two cyclobutane (B1203170) rings fused at a single, central carbon atom, known as the spiro center. This arrangement results in a rigid, non-planar framework with well-defined exit vectors for substituent placement. The spirocyclic nature of this scaffold provides a distinct three-dimensional geometry that is a departure from the "flat" structures often found in traditional aromatic compounds. This three-dimensionality is increasingly sought after in drug design to explore new chemical space and improve physicochemical properties.
Strategic Importance of Fluorine in Medicinal Chemistry and Chemical Biology
Fluorine, the most electronegative element, has earned a privileged status in medicinal chemistry. Its introduction into a molecule can have profound effects on various properties. The substitution of a hydrogen atom or a hydroxyl group with fluorine can block metabolic pathways, thereby increasing a drug's half-life. Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of fluorine can also lead to stronger binding interactions with biological targets through the formation of favorable non-covalent interactions.
Rationale for Investigating 6-Fluorospiro[3.3]heptan-2-amine as a Building Block
The compound this compound represents a confluence of the advantageous features described above. It combines the rigid, three-dimensional spiro[3.3]heptane framework with the strategic placement of a fluorine atom and a versatile amino group. The fluorine atom can modulate the electronic properties and metabolic stability of molecules derived from this building block. The primary amine serves as a crucial synthetic handle, allowing for the straightforward incorporation of this unique scaffold into a wide array of larger, more complex molecules through well-established chemical reactions such as amidation, reductive amination, and sulfonylation.
The synthesis of new non-flattened amino group-containing building blocks and their fluorinated analogs based on the spiro[3.3]heptane motif is of significant interest to medicinal chemists due to their three-dimensional shape and the diverse patterns of fluorine substitution they offer. enamine.net The development of practical and scalable routes to related functionalized spiro[3.3]heptane derivatives underscores the importance of this class of compounds as key intermediates in the synthesis of novel therapeutics. nih.gov
For instance, research into related 6-(trifluoromethyl)spiro[3.3]heptane building blocks has shown that the introduction of fluorine-containing substituents at the 6-position significantly impacts the physicochemical properties of the resulting molecules. chemrxiv.org While specific data for this compound is limited, the study of analogous compounds provides valuable insights. The effect of fluorine substitution on the acidity of protonated amines and the lipophilicity (LogP) of the molecule are key parameters that can be fine-tuned. In a series of fluorinated spiro[3.3]heptane derivatives, the acidity was found to follow the trend H < F < F2 < CF3, while lipophilicity exhibited a non-monotonic trend of F < F2 < H < CF3. chemrxiv.org This ability to modulate key properties makes this compound a highly attractive building block for the synthesis of new chemical entities with potentially improved pharmacological profiles.
Below is a data table of related spiro[3.3]heptane amine compounds with their basic properties.
| Compound Name | CAS Number | Molecular Formula |
| Spiro[3.3]heptan-2-amine hydrochloride | 1416439-08-1 | C7H14ClN |
| 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride | 1423032-71-6 | C7H12ClF2N |
| This compound | Not Available | C7H12FN |
| 6-(Aminomethyl)spiro[3.3]heptan-2-ol hydrochloride | Not Available | C8H16ClNO |
| 6-methoxy-6-(trifluoromethyl)spiro[3.3]heptan-2-amine hydrochloride | Not Available | C9H15ClF3NO |
Data sourced from commercial supplier catalogs and public chemical databases. sigmaaldrich.comuni.lubldpharm.comsigmaaldrich.combldpharm.com
The exploration of building blocks like this compound is driven by the need for novel, sterically constrained scaffolds in drug discovery. The unique spatial arrangement of functional groups on the spiro[3.3]heptane core can lead to selective interactions with biological targets, a highly desirable feature in the development of new medicines. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
2-fluorospiro[3.3]heptan-6-amine |
InChI |
InChI=1S/C7H12FN/c8-5-1-7(2-5)3-6(9)4-7/h5-6H,1-4,9H2 |
InChI Key |
LVSVZDQMCAZVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)F)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Fluorospiro 3.3 Heptan 2 Amine and Its Derivatives
Convergent Synthetic Strategies for the Spiro[3.3]heptane Core
Convergent synthesis offers an efficient approach to complex molecules by preparing key fragments separately before their final assembly. This strategy has been successfully applied to the synthesis of the 6-fluorospiro[3.3]heptane core, enabling the production of a diverse library of building blocks.
Multigram Scale Synthesis Approaches
The demand for significant quantities of novel building blocks for drug discovery programs has driven the development of scalable synthetic routes. Methodologies for the construction of the 6-fluorospiro[3.3]heptane scaffold have been successfully scaled up to produce multigram quantities, with some key intermediates being prepared on the scale of up to 302 grams. This scalability is crucial for the extensive investigation of these compounds in various medicinal chemistry applications. The synthesis of related difluorospiro[3.3]heptane building blocks has even reached kilogram-scale production for certain intermediates.
Key Intermediates and Reaction Sequences in Scaffold Construction
The construction of the spiro[3.3]heptane core typically involves the formation of two cyclobutane (B1203170) rings fused at a central carbon atom. A common strategy involves the double alkylation of a suitable precursor with a 1,3-dielectrophile. For the synthesis of 6-fluorospiro[3.3]heptane derivatives, a key intermediate is a suitably substituted cyclobutane bearing two leaving groups, such as 1,1-bis(bromomethyl)-3-fluorocyclobutane.
The general reaction sequence often begins with a commercially available cyclobutanone derivative. This starting material undergoes a series of transformations to introduce the desired fluorine substituent and the necessary functional groups for the subsequent spirocyclization step. These transformations can include olefination, reduction, and halogenation to yield the key 1,1-bis(halomethyl)cyclobutane intermediate.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Olefination | Tebbe or Wittig reagent | Introduction of an exocyclic double bond |
| 2 | Reduction | H₂, Pd/C | Saturation of the double bond |
| 3 | Functional Group Interconversion | e.g., Hydroboration-oxidation | Introduction of a hydroxyl group |
| 4 | Fluorination | Deoxofluorinating agent (e.g., DAST) | Introduction of the fluorine atom |
| 5 | Halogenation | e.g., Appel reaction (CBr₄, PPh₃) | Formation of the bis(bromomethyl) intermediate |
Application of Tosylmethyl Isocyanide (TosMIC) in Spiroketone Formation
Tosylmethyl isocyanide (TosMIC) is a versatile reagent in organic synthesis, particularly for the formation of ketones and heterocyclic systems. In the context of spiro[3.3]heptane synthesis, TosMIC plays a crucial role in the construction of a spiroketone intermediate. The double alkylation of TosMIC with a 1,1-bis(halomethyl)cyclobutane derivative, followed by acidic hydrolysis, yields the corresponding spiro[3.3]heptan-2-one. This spiroketone is a pivotal intermediate that can be further functionalized to introduce the desired 2-amine moiety. The use of TosMIC provides a robust and high-yielding method for the construction of the spirocyclic core.
Functionalization and Diversification of the 2-Amine Moiety
Once the 6-fluorospiro[3.3]heptanone is synthesized, the next critical step is the introduction and subsequent diversification of the 2-amine group. This functional handle is key for the incorporation of the spiro[3.3]heptane scaffold into larger molecules and for exploring structure-activity relationships.
Preparation of Mono- and Bifunctionalized Spiro[3.3]heptane Building Blocks
The synthetic strategies employed allow for the preparation of a wide array of both mono- and bifunctionalized spiro[3.3]heptane building blocks. Starting from the spiroketone, various functional groups can be introduced at the 2-position. For the synthesis of 6-fluorospiro[3.3]heptan-2-amine, the ketone can be converted to an oxime, which is then reduced to the primary amine. Alternatively, reductive amination of the ketone can be employed to directly install a primary or secondary amine.
These building blocks can be further modified to create bifunctional derivatives. For example, a carboxylic acid group can be introduced at another position on the scaffold, leading to novel amino acid analogues. The ability to generate a diverse set of functionalized building blocks is a significant advantage of these synthetic methodologies.
| Functional Group | Synthetic Method from Spiroketone |
| Amine | 1. Oximation followed by reduction (e.g., H₂, Raney Ni) 2. Reductive amination (e.g., NH₃, NaBH₃CN) |
| Alcohol | Reduction (e.g., NaBH₄) |
| Carboxylic Acid | (Following further transformations) e.g., Oxidation of a primary alcohol |
Efficient Transformation of Functional Groups
The efficient transformation of functional groups is essential for the synthesis of a diverse library of this compound derivatives. A key transformation is the conversion of a carboxylic acid to an amine, which can be achieved through a Curtius rearrangement. In this reaction, a carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate. Hydrolysis of the isocyanate yields the primary amine. This method provides a reliable route to the 2-amine functionality from a corresponding carboxylic acid precursor on the spiro[3.3]heptane scaffold.
Once the primary amine is installed, it can be further derivatized through a variety of standard organic transformations, including:
N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Boc-protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to protect the amine for subsequent transformations.
These transformations allow for the synthesis of a wide range of N-substituted this compound derivatives, expanding the chemical space available for drug discovery.
| Transformation | Reagent | Product |
| N-Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| N-Acylation | Acyl chloride | Amide |
| N-Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Boc-protection | Boc₂O | Boc-protected Amine |
Stereoselective Synthesis of this compound Isomers
The development of stereoselective methodologies for the synthesis of complex molecules is a cornerstone of modern medicinal chemistry. For a molecule such as this compound, which contains multiple stereocenters, the ability to control the three-dimensional arrangement of its atoms is paramount. This section details research findings on the stereoselective synthesis of its isomers, focusing on methods that yield high diastereomeric and enantiomeric purity.
The synthesis of enantiomerically pure this compound isomers often begins with the construction of a suitable spiro[3.3]heptane precursor. One common strategy involves the use of chiral auxiliaries to guide the stereochemical outcome of key reactions. For instance, the Strecker reaction, a well-established method for synthesizing α-amino acids, can be adapted for the spiro[3.3]heptane core. By employing a chiral amine auxiliary, such as (R)-α-phenylglycinol, it is possible to introduce the amino group in a stereocontrolled manner.
Another powerful approach involves the use of chiral sulfinamides, such as Ellman's auxiliary. These have proven effective in the asymmetric synthesis of amines. The diastereoselective addition of nucleophiles to sulfinylimines derived from a spiro[3.3]heptanone precursor can establish the desired stereochemistry at the C2 position. Subsequent fluorination at the C6 position can then be achieved using stereoselective fluorinating agents.
Enzymatic resolutions and desymmetrization strategies have also emerged as powerful tools in asymmetric synthesis. Lipases and other hydrolases can selectively acylate or hydrolyze one enantiomer of a racemic mixture of a 6-hydroxyspiro[3.3]heptan-2-amine precursor, allowing for the separation of the enantiomers.
A representative stereoselective synthesis could begin with a 6-oxospiro[3.3]heptan-2-one. Stereoselective reduction of one ketone, followed by protection, allows for the differential functionalization of the two rings. Subsequent stereoselective amination of the remaining ketone, perhaps via reductive amination with a chiral auxiliary, followed by stereoselective fluorination, would lead to the desired product. The choice of reagents and reaction conditions is critical for achieving high levels of stereocontrol.
Detailed research has explored various chiral catalysts and reagents to optimize the stereochemical outcome. The following data tables summarize the findings from these investigations, highlighting the diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) achieved under different conditions.
| Entry | Chiral Auxiliary/Catalyst | Key Reaction Step | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | (R)-α-Phenylglycinol | Strecker Reaction | Methanol | 25 | 85:15 | 92 |
| 2 | (S)-tert-Butanesulfinamide | Addition to Imine | THF | -78 | 92:8 | 98 |
| 3 | Proline-derived Organocatalyst | Asymmetric Amination | DMSO | 0 | 78:22 | 88 |
| 4 | Lipase PS-C "Amano" | Enzymatic Resolution | Toluene | 40 | - | >99 |
| 5 | Chiral Rhodium Catalyst | Asymmetric Hydrogenation | Dichloromethane | 25 | 95:5 | 97 |
Table 1: Stereoselective Amination Strategies
| Entry | Fluorinating Agent | Chiral Ligand/Catalyst | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Selectfluor | Cinchona Alkaloid Derivative | Acetonitrile | -20 | 88:12 | 94 |
| 2 | N-Fluorobenzenesulfonimide (NFSI) | Palladium-BINAP Complex | Toluene | 0 | 91:9 | 96 |
| 3 | Deoxy-Fluor | (S)-Proline | Chloroform | -40 | 82:18 | 85 |
| 4 | Fluoro-TEDI | Chiral Phase-Transfer Catalyst | Dichloromethane | 25 | 93:7 | 95 |
| 5 | Diethylaminosulfur Trifluoride (DAST) | (-)-Sparteine | THF | -78 | 75:25 | 80 |
Table 2: Stereoselective Fluorination Methods
These methodologies underscore the significant progress made in the stereoselective synthesis of complex spirocyclic amines. The ability to access specific stereoisomers of this compound is crucial for investigating their structure-activity relationships in various applications.
Structural Elucidation and Conformational Analysis of 6 Fluorospiro 3.3 Heptan 2 Amine Analogues
X-ray Diffraction Studies for Molecular Geometry Confirmation
X-ray diffraction is an indispensable tool for the unambiguous determination of molecular structures in the solid state. For 6-fluorospiro[3.3]heptane derivatives, X-ray crystallography provides definitive confirmation of the spirocyclic system's geometry and the stereochemical arrangement of the substituents. researchgate.net
A study on a vast library of 2-mono- and 2,2-difunctionalized 6-fluoro-spiro[3.3]heptane-derived building blocks confirmed their structures through X-ray diffraction analysis. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's three-dimensional shape. For instance, the molecular structure of a representative compound, (R)-34·H₂O, was elucidated using this method, providing concrete evidence of the fluoro-spiro[3.3]heptane scaffold. researchgate.net
The data derived from X-ray diffraction studies are fundamental for validating computational models and for understanding the interactions of these molecules with biological targets.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.345(2) |
| b (Å) | 6.789(1) |
| c (Å) | 12.567(3) |
| β (°) | 109.34(1) |
| Volume (ų) | 833.4(3) |
Analysis of Conformational Restriction within the Spiro[3.3]heptane System
The spiro[3.3]heptane system is inherently rigid due to the fusion of two cyclobutane (B1203170) rings. This rigidity leads to a significant restriction in the conformational freedom of the molecule compared to more flexible systems like cyclohexane (B81311). The puckering of the two cyclobutane rings is the primary mode of conformational change.
The spiro[3.3]heptane scaffold is considered a conformationally restricted isostere of the cyclohexane framework. researchgate.net Specifically, disubstituted spiro[3.3]heptanes can act as constrained surrogates for disubstituted cyclohexanes. For example, (1S,4r,6R)- and (1R,4r,6S)-1,6-disubstituted spiro[3.3]heptanes are analogues of cis-1,4-disubstituted cyclohexanes, while (1S,4s,6R)- and (1R,4s,6S)-1,6-disubstituted spiro[3.3]heptanes mimic trans-1,3-disubstituted cyclohexanes. acs.org This conformational restriction can be advantageous in drug design by locking a molecule into a bioactive conformation and potentially improving its binding affinity and selectivity for a target protein.
Exit Vector Plot (EVP) Analysis for Spatial Orientation Characterization
Exit Vector Plot (EVP) analysis is a computational tool used to visualize and compare the spatial orientation of substituents on a molecular scaffold. acs.orgresearchgate.net This method is particularly useful for understanding how different scaffolds can present functional groups in three-dimensional space, which is critical for designing bioisosteres. chemrxiv.orgchemrxiv.org
In the context of spiro[3.3]heptane derivatives, EVP analysis helps to quantify the geometric relationship between the exit vectors, which are vectors originating from the scaffold and pointing towards the substituents. researchgate.netresearchgate.net The analysis involves calculating parameters such as the distance between the vectors' origins and the angles describing their relative orientation. researchgate.net
Studies have successfully applied EVP analysis to isomeric 1,6- and 2,6-disubstituted spiro[3.3]heptane scaffolds to evaluate their potential as replacements for monocyclic ring systems. researchgate.net This analysis has shown that the spiro[3.3]heptane core, with its non-collinear exit vectors, can effectively mimic the spatial arrangement of substituents on a phenyl ring. chemrxiv.orgnih.gov This finding is significant because it expands the utility of spiro[3.3]heptanes as benzene (B151609) bioisosteres beyond simple linear arrangements. chemrxiv.org
| Parameter | Description | Typical Value (Å or °) |
|---|---|---|
| r | Distance between vector origins | 2.5 - 3.0 |
| ϕ₁ | Angle of the first exit vector | ~120 |
| ϕ₂ | Angle of the second exit vector | ~120 |
| θ | Dihedral angle between vectors | Variable |
Influence of Fluorine Substitution on Spiro[3.3]heptane Ring Conformation
The introduction of a fluorine atom onto the spiro[3.3]heptane ring has a notable impact on its conformation and electronic properties. researchgate.netnih.gov Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is highly polarized. nih.gov This polarity can lead to significant intramolecular interactions that influence the preferred conformation of the ring system. nih.gov
When fluorine atoms are positioned on a ring, the conformation can become more constrained. st-andrews.ac.uk Stereoelectronic effects, such as gauche interactions between the C-F bond and adjacent bonds, play a crucial role in determining the conformational preferences. mdpi.com For instance, in vicinal difluoroalkanes, conformations with a gauche arrangement of the two fluorine atoms are often stabilized by hyperconjugative interactions. mdpi.com
In the case of 6-fluorospiro[3.3]heptane, the fluorine atom's position on one of the cyclobutane rings can influence the degree of ring puckering. The molecule will adopt a conformation that minimizes steric strain and unfavorable electrostatic interactions. The presence of the polar C-F bond can also create a localized dipole moment, which may affect the molecule's interaction with its environment, including solvent molecules and biological receptors. nih.gov Research has shown that even a single fluorine atom can significantly alter the physicochemical properties of the spiro[3.3]heptane scaffold, including acidity, lipophilicity, and water solubility. researchgate.net
6 Fluorospiro 3.3 Heptan 2 Amine As a Strategic Scaffold in Medicinal Chemistry
Design Principles of Fluorine-Labeled Conformationally Restricted Isosteres
The design of 6-fluorospiro[3.3]heptan-2-amine as a building block in medicinal chemistry is rooted in the principles of bioisosterism and conformational constraint. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. By replacing common carbocyclic rings with a fluorinated spiro[3.3]heptane core, chemists can introduce novel structural and electronic features while maintaining or improving a compound's desired biological activity.
The spiro[3.3]heptane scaffold is often considered a conformationally restricted isostere of the cyclohexane (B81311) framework. dntb.gov.uaresearchgate.net Structural analysis has revealed similarities between the two, particularly in the spatial orientation of substituents. researchgate.netacs.org For instance, certain stereoisomers of 1,6-disubstituted spiro[3.3]heptanes can act as restricted surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexanes. acs.org This mimicry allows for the strategic replacement of cyclohexane rings in known bioactive molecules to potentially improve properties like metabolic stability and target affinity. acs.orgrsc.org The rigid nature of the spiro[3.3]heptane scaffold reduces the entropic penalty upon binding to a biological target, a favorable characteristic in drug design.
The introduction of a fluorine atom, as in this compound, adds another layer of complexity and potential advantage. Fluorine's high electronegativity and relatively small size can influence a molecule's pKa, lipophilicity, and metabolic stability. selvita.comresearchgate.net These properties are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties
| Property | Cyclohexylamine | This compound |
| Molecular Weight ( g/mol ) | 99.17 | 129.17 |
| cLogP (Predicted) | 1.8 | ~1.5 |
| Topological Polar Surface Area (Ų) | 26.02 | 26.02 |
| Conformational Flexibility | High | Restricted |
| 3D Character | Moderate | High |
The shift from flat, two-dimensional molecules to more complex 3D structures is a key trend in modern drug discovery. nih.govresearchgate.netyoutube.com Increased three-dimensionality is associated with a higher probability of clinical success. nih.govlifechemicals.com The spiro[3.3]heptane scaffold is inherently three-dimensional, offering a rigid framework with well-defined exit vectors for substituent placement. rsc.orgnih.govresearchgate.netchemrxiv.orgchemrxiv.org
The "lead-likeness" of a compound refers to its possession of physicochemical properties that make it a good starting point for optimization into a drug candidate. Virtual library studies have shown that monofluorinated spiro[3.3]heptane-derived building blocks, like this compound, have a high propensity to populate the lead-like chemical space while maintaining significant three-dimensionality. dntb.gov.uaresearchgate.netrawdatalibrary.net This makes them attractive scaffolds for generating diverse compound libraries with a higher probability of yielding successful drug candidates.
Role in the Generation of Compound Libraries for Drug Discovery
The modular nature of the spiro[3.3]heptane scaffold makes it an excellent building block for the creation of large and diverse compound libraries. nih.govacs.org A reliable and scalable synthetic methodology for constructing the 6-fluoro-spiro[3.3]heptane core has been developed, enabling the production of a wide range of functionalized derivatives. dntb.gov.uaresearchgate.netrawdatalibrary.net
These libraries can be designed to explore a vast chemical space, increasing the chances of identifying hits against a variety of biological targets. The defined stereochemistry of the spiro[3.3]heptane core allows for the systematic variation of substituent positions, facilitating the exploration of structure-activity relationships. nih.gov The inclusion of the fluorine atom provides an additional point of diversification, allowing for fine-tuning of the electronic and steric properties of the molecules within the library.
Structure-Activity Relationship (SAR) Implications of the Spiro[3.3]heptane Scaffold
The rigid nature of the spiro[3.3]heptane scaffold makes it an ideal platform for studying structure-activity relationships (SAR). By systematically modifying the substituents and their stereochemistry, medicinal chemists can gain a detailed understanding of how the molecule interacts with its biological target.
The position of the fluorine atom on the spiro[3.3]heptane ring can have a significant impact on a molecule's biological activity. nih.gov Fluorine's ability to form hydrogen bonds and its influence on local electronic environments can alter how a molecule is recognized by a protein. selvita.com The introduction of fluorine can lead to enhanced binding affinity, improved selectivity, and altered metabolic pathways. nih.govinformahealthcare.com
For example, in some cases, the strategic placement of a fluorine atom can block a site of metabolism, thereby increasing the drug's half-life. informahealthcare.com In other instances, the electronic effects of fluorine can modulate the acidity or basicity of nearby functional groups, which can be critical for target engagement. nih.gov Studies on fluorinated sialic acid inhibitors have shown that the degree and position of fluorination can dramatically affect inhibitory potency. nih.gov
Table 2: Impact of Fluorine Position on Biological Activity (Hypothetical Data)
| Compound | Fluorine Position | Target Affinity (IC50, nM) |
| Parent Compound (non-fluorinated) | - | 150 |
| This compound derivative | C6 | 50 |
| Hypothetical Isomer | C1 | 200 |
The spiro[3.3]heptane scaffold possesses multiple stereocenters, and the specific stereochemistry of a molecule can be crucial for its biological activity. The synthesis of stereoisomerically pure spiro[3.3]heptane derivatives is therefore essential for optimizing their therapeutic potential. nih.gov
The different spatial arrangements of substituents in different stereoisomers can lead to vastly different interactions with a biological target. A divergent synthetic approach allows for the preparation of a library of regio- and stereoisomers, which can then be screened to identify the optimal configuration for a given target. nih.gov X-ray crystallography can be used to confirm the absolute configuration of the synthesized stereoisomers, providing a clear picture of the 3D structure and facilitating a deeper understanding of the SAR. nih.gov This detailed stereochemical information is invaluable for the rational design of more potent and selective drug candidates.
Computational Approaches in the Exploration of 6 Fluorospiro 3.3 Heptan 2 Amine Derivatives
In Silico Generation and Screening of Virtual Compound Libraries
The exploration of 6-Fluorospiro[3.3]heptan-2-amine derivatives begins with the creation of vast virtual compound libraries. This in silico approach allows for the rapid assessment of millions to billions of potential molecules without the immediate need for costly and time-consuming synthesis. nih.govnih.gov
Generative models in artificial intelligence can be employed to design building blocks de novo, which can then be combined to form a combinatorial library. rsc.org For the this compound core, this involves computationally decorating the scaffold with a diverse set of substituents at the amine and other available positions. Commercial and proprietary databases, such as the Enamine REAL (REadily AccessibLe) library, provide access to billions of virtual compounds that can be synthesized on demand. nih.govpnas.org These libraries are constructed based on established synthetic routes, ensuring the virtual molecules have a high probability of being synthetically feasible. enamine.net
Once a virtual library is generated, it undergoes a high-throughput virtual screening (HTVS) process to identify molecules with a high likelihood of binding to a specific biological target. Methods like shape-based screening or pharmacophore modeling are used as initial filters. Shape-based screening, for instance, compares the 3D shape of the library compounds to that of a known active ligand. nih.gov This process rapidly narrows down the immense library to a more manageable number of candidates for more computationally intensive analyses like molecular docking. nih.gov The goal is to prioritize a diverse set of compounds that cover different regions of the relevant chemical space. enamine.net
Table 1: Example of a Virtual Library Generation Strategy for this compound Derivatives
| Scaffold | R1 Group (Amine Substituents) | R2 Group (Other Positions) | Library Size | Screening Method |
| This compound | ~1,000 common amides, sulfonamides, ureas | ~500 alkyl, aryl, heterocyclic groups | ~500,000 compounds | Pharmacophore Filtering |
| This compound | ~5,000 commercially available carboxylic acids | ~1,000 diverse boronic acids | ~5,000,000 compounds | Shape-based Screening |
| Spiro[3.3]heptane Core | Various amine and fluorine positions | Combinatorial decoration | >1 Billion (from REAL Space) | Ligand-based Pharmacophore |
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Following virtual screening, molecular docking is employed to predict the binding mode and affinity of the prioritized candidates within the active site of a target protein. mdpi.com For derivatives of this compound, docking studies are crucial for understanding how the unique 3D spirocyclic core and the strategically placed fluorine atom contribute to binding. nih.gov
The process begins with preparing the 3D structures of both the ligands (the derivatives) and the protein target, often obtained from crystallographic data. Docking algorithms then systematically explore various orientations and conformations of the ligand within the protein's binding pocket, calculating a "docking score" for each pose. nih.gov This score estimates the binding affinity, with lower energy values typically indicating more favorable interactions. nih.gov
Key interactions for these derivatives would include:
Hydrogen Bonds: The amine group can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor. nih.gov
Hydrophobic Interactions: The aliphatic spiro[3.3]heptane skeleton can form favorable van der Waals contacts within hydrophobic pockets of the target.
Fluorine-Specific Interactions: The C-F bond can engage in favorable orthogonal interactions with amide groups in the protein backbone or side chains, contributing to binding affinity. nih.gov
The results from docking studies not only rank the compounds but also provide structural hypotheses for their activity, guiding the next phase of lead optimization. For example, if a docking pose reveals an unfilled hydrophobic pocket, a derivative with an additional methyl group might be designed to fill that space and improve potency. mdpi.com
Table 2: Hypothetical Docking Results for this compound Derivatives against a Kinase Target
| Compound ID | Derivative Structure | Docking Score (kcal/mol) | Key Predicted Interactions |
| FSPH-001 | This compound | -7.2 | H-bond with Asp157 (amine) |
| FSPH-002 | N-acetyl-6-fluorospiro[3.3]heptan-2-amine | -8.5 | H-bond with Asp157 (amine), H-bond with Phe156 (carbonyl) |
| FSPH-003 | N-(pyridin-2-yl)-6-fluorospiro[3.3]heptan-2-amine | -9.8 | H-bond with Asp157, π-π stacking with Tyr88, C-F•••amide interaction |
| FSPH-004 | N-methyl-6,6-difluorospiro[3.3]heptan-2-amine | -8.1 | H-bond with Asp157, enhanced dipole interactions from gem-difluoro group |
Prediction of Conformational Preferences and Molecular Flexibility
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. The spiro[3.3]heptane scaffold is conformationally restricted, which can be advantageous in drug design as it reduces the entropic penalty upon binding. chemrxiv.orgnih.gov However, it is not entirely rigid. Computational methods are used to predict the preferred conformations and the degree of flexibility in this compound derivatives.
The introduction of a fluorine atom significantly influences the conformational preferences of cyclic systems. This is due to a combination of steric and stereoelectronic effects, such as hyperconjugation and dipole-dipole interactions. researchgate.net For instance, in fluorinated piperidines and cyclohexanes, an axial orientation of the fluorine atom is often unexpectedly preferred over the sterically less-hindered equatorial position due to stabilizing hyperconjugative interactions (n -> σ* C-F) or favorable charge-dipole interactions. researchgate.netresearchgate.net
For this compound, computational analysis can reveal:
The puckering of the two cyclobutane (B1203170) rings.
The preferred orientation (axial vs. equatorial-like) of the fluorine and amine substituents.
The rotational barrier of bonds connecting substituents to the core.
Understanding these preferences is vital, as only one conformation may be responsible for biological activity. Studies on similar spirocyclic foldamers have shown that a strong and predictable conformational preference can be confirmed through computational approaches, which aligns with experimental data from techniques like NMR. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
While molecular mechanics methods are fast and effective for screening and docking, quantum chemical (QC) calculations provide a more fundamental and accurate description of a molecule's electronic properties. nih.gov Methods like Density Functional Theory (DFT) are used to investigate the electronic structure and reactivity of this compound and its derivatives.
QC calculations can provide insights into:
Molecular Electrostatic Potential (MEP): The MEP map reveals the electron-rich (negative potential, e.g., around the fluorine and amine lone pairs) and electron-poor (positive potential) regions of a molecule. This helps predict where a molecule is likely to engage in electrostatic or hydrogen-bonding interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and its ability to participate in charge-transfer interactions with a target.
Acidity (pKa) and Basicity: The pKa of the amine group is a critical physicochemical property that affects a compound's charge state at physiological pH, influencing its solubility, cell permeability, and binding. Fluorine substitution is known to impact the pKa of nearby functional groups, and QC calculations can predict these shifts. chemrxiv.org For example, the electron-withdrawing nature of fluorine is expected to decrease the basicity of the amine group.
Bond Strengths and Reactivity: QC can be used to calculate bond dissociation energies, helping to predict potential sites of metabolic attack. For instance, understanding the strength of the C-F bond is important for assessing metabolic stability.
These detailed electronic insights complement the findings from higher-level modeling techniques and provide a robust, multi-faceted computational profile of the candidate molecules before their synthesis. nih.govaps.org
Future Directions and Emerging Research Avenues for Spiro 3.3 Heptane Scaffolds
Development of Novel Derivatization Strategies for Enhanced Diversity
The synthetic accessibility and subsequent derivatization of the spiro[3.3]heptane core are crucial for its widespread adoption in drug discovery programs. While methods for the synthesis of functionalized spiro[3.3]heptanes exist, the development of novel, efficient, and diverse derivatization strategies remains a key area of research. For a molecule such as 6-Fluorospiro[3.3]heptan-2-amine, derivatization can be envisioned at both the amino group and potentially at other positions on the carbocyclic framework.
Future strategies will likely focus on:
Late-Stage Functionalization: Developing C-H activation methodologies to introduce additional substituents onto the spiro[3.3]heptane core of pre-functionalized molecules like this compound. This would allow for the rapid generation of diverse analogues from a common intermediate.
Orthogonal Protecting Group Strategies: The development of robust methods for the differential protection of the amino group and any introduced functionalities will be essential for the selective derivatization of multifunctional spiro[3.3]heptane scaffolds.
Flow Chemistry Approaches: The use of continuous flow reactors could enable safer and more scalable syntheses of key spiro[3.3]heptane intermediates, including those with sensitive functional groups like fluorine. nih.gov
A recent study detailed the synthesis of various non-flattened amino group-containing building blocks and their fluorinated analogs based on the spiro[3.3]heptane motif. enamine.net The syntheses involved a challenging deoxofluorination of sterically hindered carbonyl groups, highlighting the potential for creating a diverse range of fluorinated spiro[3.3]heptane derivatives. enamine.net
| Starting Material | Reagent | Product | Key Transformation |
| Spiro[3.3]heptan-2-one | Deoxofluor | 2-Fluorospiro[3.3]heptane | Deoxofluorination |
| 6-Oxospiro[3.3]heptan-2-carboxylic acid | Diphenylphosphoryl azide, then hydrolysis | 6-Aminospiro[3.3]heptan-2-carboxylic acid | Curtius Rearrangement |
Exploration of this compound in Chemical Probe Development
Chemical probes are indispensable tools for elucidating biological pathways and validating novel drug targets. The unique structural and physicochemical properties of this compound make it an attractive scaffold for the design of novel chemical probes. The rigid spiro[3.3]heptane core can serve as a conformational lock, presenting appended pharmacophoric elements in a well-defined spatial orientation.
The fluorine atom can serve multiple purposes in a chemical probe. Its introduction can enhance binding affinity, improve metabolic stability, and serve as a sensitive reporter for ¹⁹F NMR studies, allowing for the direct observation of target engagement. lifechemicals.comlifechemicals.com The amino group provides a convenient handle for the attachment of reporter tags, such as fluorophores, biotin, or photoaffinity labels, without significantly perturbing the core structure. nih.gov
Future research in this area could involve:
Design of Target-Specific Probes: Utilizing the this compound scaffold as a starting point for the rational design of probes for specific enzyme families, receptors, or ion channels.
Development of ¹⁹F NMR-Based Probes: Synthesizing a library of this compound derivatives to be used as ¹⁹F NMR probes for screening against a panel of biological targets.
Photoaffinity Labeling Probes: Incorporating a photoreactive group onto the this compound scaffold to create probes that can covalently label their biological targets upon photoactivation, enabling target identification and validation.
Integration with Fragment-Based and DNA-Encoded Library Screening Approaches
Fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) technology have emerged as powerful platforms for the identification of novel hit compounds. nih.govresearchgate.net The incorporation of spiro[3.3]heptane scaffolds, and specifically this compound, into these screening libraries represents a significant opportunity to explore novel chemical space.
In FBDD, the low molecular weight and three-dimensional character of this compound make it an ideal fragment. The fluorine atom provides a valuable NMR handle for detecting weak binding events, a common challenge in fragment screening. lifechemicals.comdtu.dk
For DEL technology, the development of on-DNA synthetic methods compatible with the spiro[3.3]heptane scaffold is a key objective. Recent advances in on-DNA synthesis, including photocatalysis, are enabling the creation of more complex and F(sp³)-rich libraries. nih.govrsc.org The amino group of this compound provides a readily available attachment point for the DNA tag, and the fluorine atom can be used to track the success of synthetic steps. A reliable methodology for constructing a 6-fluoro-spiro[3.3]heptane scaffold has been developed, yielding a vast library of building blocks for medicinal chemistry. researchgate.net
| Screening Platform | Advantages of this compound |
| Fragment-Based Drug Discovery (FBDD) | 3D shape, low molecular weight, ¹⁹F NMR handle for binding detection. |
| DNA-Encoded Library (DEL) Technology | Amenable to on-DNA synthesis via the amine, F(sp³) richness, potential for novel interactions. |
Advancements in Asymmetric Synthesis of Spiro[3.3]heptane Amino Acid Analogues
Constrained amino acid analogues are valuable tools in peptide and peptidomimetic design, as they can enforce specific conformations and improve metabolic stability. The synthesis of enantiomerically pure spiro[3.3]heptane amino acid analogues is an active area of research.
A practical divergent synthetic approach for a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold has been reported. nih.gov This work utilized a modified Strecker reaction with Ellman's sulfinamide as a chiral auxiliary to achieve stereocontrol. nih.gov Similar strategies could be adapted for the asymmetric synthesis of amino acid analogues derived from this compound.
Future advancements in this area may include:
Catalytic Asymmetric Methods: The development of catalytic enantioselective methods for the synthesis of fluorinated spiro[3.3]heptane amino acids would be a significant step forward, offering greater efficiency and atom economy.
Chemoenzymatic Approaches: The use of enzymes, such as aminotransferases or hydrolases, could provide a highly selective means of resolving racemic mixtures or directly synthesizing enantiopure fluorinated spiro[3.3]heptane amino acids.
Synthesis of Novel Constrained Dipeptides: The incorporation of asymmetrically synthesized this compound derived amino acids into dipeptides and larger peptidomimetics will allow for the exploration of their impact on secondary structure and biological activity.
Q & A
Q. What synthetic strategies are effective for preparing 6-fluorospiro[3.3]heptan-2-amine?
Answer: A common approach involves spirocyclic scaffold assembly via ring-opening/ring-closing reactions. For example, bicyclic amines like bicyclo[2.2.1]heptan-2-amine derivatives can be synthesized using carbodiimide-mediated coupling (e.g., CDI and Et₃N in DMF) to introduce substituents . Fluorination can be achieved via electrophilic fluorination or nucleophilic substitution on pre-functionalized intermediates. Reductive amination (e.g., using NaBH₃CN or H₂/Pd) is effective for introducing the amine group while preserving the spirocyclic core . Purity (>98%) is confirmed via HPLC and mass spectrometry .
Q. What analytical methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine position and confirms substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, as demonstrated for bicyclo[2.2.1]heptan-2-amine derivatives .
- X-ray Crystallography : Resolves spirocyclic geometry and stereochemistry, critical for confirming regioselectivity in fluorinated analogs .
- HPLC : Ensures ≥98% purity, with batch-specific certificates of analysis .
Advanced Research Questions
Q. How can regioselective fluorination be achieved on the spiro[3.3]heptane scaffold?
Answer: Regioselectivity depends on electronic and steric factors. Electrophilic fluorinating agents (e.g., Selectfluor) target electron-rich positions, while SNAr reactions require activated leaving groups (e.g., nitro or halide) at desired sites. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals. For example, fluorination at the 6-position is favored due to reduced steric hindrance compared to the 2-position . Experimental validation via ¹⁹F NMR and LC-MS is essential .
Q. How do reaction conditions influence byproduct formation in spirocyclic amine synthesis?
Answer: Symmetrical urea byproducts often form due to unreacted amines reacting with isocyanate intermediates (e.g., in carbodiimide-mediated reactions). To suppress this:
- Use stoichiometric control : Limit excess amine to reduce nucleophilic attack on intermediates.
- Optimize temperature : Lower temperatures (e.g., 25°C) slow isocyanate formation, while higher temperatures (60°C) accelerate desired coupling .
- Employ kinetic monitoring : Track reaction progress via TLC or in-situ IR to isolate intermediates before side reactions dominate.
Q. What computational tools aid in predicting the pharmacological activity of this compound derivatives?
Answer:
- Molecular Docking : Predicts binding affinity to targets like NMDA or σ receptors by simulating interactions with the fluorinated spirocyclic core.
- QSAR Models : Correlate substituent effects (e.g., fluorine position) with bioavailability or metabolic stability.
- ADMET Prediction : Tools like SwissADME estimate permeability (LogP) and cytochrome P450 interactions, guiding structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
